1,1,1,3,3-Pentanitropropane

Description

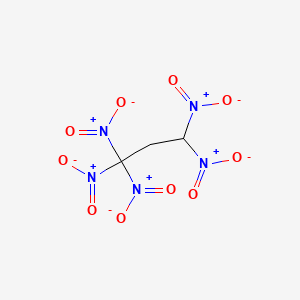

1,1,1,3,3-Pentanitropropane (C₃H₅N₅O₁₀) is a high-energy nitroalkane characterized by five nitro (-NO₂) groups attached to a propane backbone. The structural arrangement of nitro groups in 1,1,1,3,3-Pentanitropropane—three on the terminal carbon and two on the central carbon—may influence its reactivity, solubility, and sublimation behavior compared to isomers or halogenated derivatives.

Propriétés

Numéro CAS |

62626-84-0 |

|---|---|

Formule moléculaire |

C3H3N5O10 |

Poids moléculaire |

269.08 g/mol |

Nom IUPAC |

1,1,1,3,3-pentanitropropane |

InChI |

InChI=1S/C3H3N5O10/c9-4(10)2(5(11)12)1-3(6(13)14,7(15)16)8(17)18/h2H,1H2 |

Clé InChI |

RYYHUQJHCXYARC-UHFFFAOYSA-N |

SMILES canonique |

C(C([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1,1,1,3,3-Pentanitropropane typically involves nitration reactions. One common method includes the nitration of propane derivatives under controlled conditions. The reaction often requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the pentanitro compound.

Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

1,1,1,3,3-Pentanitropropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Applications De Recherche Scientifique

1,1,1,3,3-Pentanitropropane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is used in the production of materials with specific properties, such as explosives or propellants.

Mécanisme D'action

The mechanism of action of 1,1,1,3,3-Pentanitropropane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can further react with other molecules.

Comparaison Avec Des Composés Similaires

1,1,1,2,2-Pentanitropropane

- Structure : This isomer has nitro groups on the first and second carbons (C1 and C2), contrasting with the 1,1,1,3,3 isomer.

- Sublimation Enthalpy : Reported as 77.46 kJ/mol at ~298 K, indicating moderate intermolecular forces despite high nitro group density .

- Reactivity : The clustering of nitro groups on adjacent carbons may increase steric strain and sensitivity compared to the more distributed 1,1,1,3,3 isomer.

1,1,1-Trifluoro-3-nitropropane (CAS 461-35-8)

- Structure : Features a single nitro group and three fluorine atoms on C1.

- Molecular Weight : 143.07 g/mol, significantly lower than pentanitropropane due to fewer nitro groups .

- Applications : Fluorinated nitro compounds are often used in specialty solvents or intermediates, differing from the high-energy applications of nitro-rich compounds .

1,1,1,3,3-Pentafluoropropane (R-245fa)

- Structure: Five fluorine atoms replace nitro groups, resulting in a non-flammable, low-toxicity refrigerant.

- Environmental Impact: Global Warming Potential (GWP) of 0.19, significantly lower than many nitro compounds, which may release NOₓ upon decomposition .

- Thermal Stability : Fluorination enhances stability under heat (e.g., refrigeration cycles), whereas nitro compounds may decompose explosively .

Physical and Thermodynamic Properties

*Estimated based on nitroalkane analogs.

Key Observations:

Key Observations:

- Nitro Compounds : Primarily hazardous due to explosive decomposition risks, requiring stringent handling protocols.

- Halogenated Derivatives : Prioritized in industrial applications (e.g., refrigeration) for their stability and lower environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.